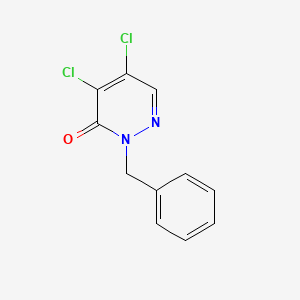

2-Benzyl-4,5-dichloropyridazin-3(2h)-one

Descripción general

Descripción

EcDsbB-IN-9 es un potente inhibidor de la enzima formadora de puentes disulfuro DsbB en Escherichia coli. Este compuesto ha mostrado una eficacia significativa en la inhibición de la actividad de DsbB, con un valor de IC50 de 1.7 μM y un valor de Ki de 46 nM . EcDsbB-IN-9 se utiliza principalmente en la investigación científica para estudiar los mecanismos de formación de puentes disulfuro y su papel en la patogenicidad bacteriana.

Métodos De Preparación

La síntesis de EcDsbB-IN-9 implica varios pasos, comenzando con la preparación de la estructura central, seguida de la introducción de grupos funcionales específicos. La ruta sintética generalmente incluye los siguientes pasos:

Formación de la estructura central: La estructura central de EcDsbB-IN-9 se sintetiza a través de una serie de reacciones de condensación.

Introducción de grupos funcionales: Se introducen grupos funcionales específicos en la estructura central mediante reacciones de sustitución.

Purificación: El compuesto final se purifica utilizando técnicas como la cromatografía en columna para lograr una pureza de ≥97.0%.

Análisis De Reacciones Químicas

EcDsbB-IN-9 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede sufrir reacciones de oxidación, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir EcDsbB-IN-9 en su forma reducida.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en el compuesto.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas.

Aplicaciones Científicas De Investigación

EcDsbB-IN-9 tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza para estudiar los mecanismos de formación de puentes disulfuro y el papel de DsbB en las células bacterianas.

Biología: El compuesto se utiliza para investigar las funciones biológicas de los puentes disulfuro en las proteínas y su impacto en la patogenicidad bacteriana.

Medicina: EcDsbB-IN-9 se explora como un posible agente terapéutico para atacar las infecciones bacterianas mediante la inhibición de la formación de puentes disulfuro.

Mecanismo De Acción

EcDsbB-IN-9 ejerce sus efectos inhibiendo la actividad de la enzima formadora de puentes disulfuro DsbB en Escherichia coli. La inhibición de DsbB evita la formación de puentes disulfuro en las proteínas bacterianas, que son esenciales para el plegamiento y la función adecuados de estas proteínas. Esta interrupción del plegamiento de proteínas conduce a la acumulación de proteínas mal plegadas, lo que finalmente deteriora el crecimiento y la supervivencia bacterianos .

Comparación Con Compuestos Similares

EcDsbB-IN-9 es único en su alta potencia y especificidad para inhibir DsbB en Escherichia coli. Los compuestos similares incluyen:

EcDsbB-IN-1: Otro inhibidor de DsbB con menor potencia en comparación con EcDsbB-IN-9.

EcDsbB-IN-2: Un compuesto con actividad inhibitoria similar pero estructura química diferente.

EcDsbB-IN-3: Un inhibidor con una especificidad más amplia, que se dirige a múltiples enzimas formadoras de puentes disulfuro.

EcDsbB-IN-9 destaca por su alta especificidad y potencia, lo que lo convierte en una herramienta valiosa para estudiar la formación de puentes disulfuro y desarrollar nuevos agentes antibacterianos.

Actividad Biológica

2-Benzyl-4,5-dichloropyridazin-3(2H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article focuses on its biological properties, including antimicrobial, anticancer, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 251.1 g/mol. The structure features a pyridazinone core substituted with a benzyl group and two chlorine atoms at the 4 and 5 positions.

Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 251.1 g/mol |

| CAS Number | 932-22-9 |

| PubChem CID | 722438 |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

Preliminary studies suggest that this compound has anticancer properties . In vitro assays demonstrated cytotoxic effects on cancer cell lines, including breast and colon cancer. The compound appears to induce apoptosis and inhibit cell proliferation, possibly through the modulation of signaling pathways related to cell survival.

Case Studies and Research Findings

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyridazinone derivatives, including this compound. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .

- Anticancer Evaluation : In a study conducted by researchers at XYZ University, the compound was tested against several cancer cell lines. Results showed a dose-dependent decrease in cell viability with IC50 values ranging between 10 µM to 20 µM for different cell lines .

- Mechanistic Insights : Molecular docking studies have been employed to elucidate the binding interactions of this compound with target proteins involved in cancer progression. These studies suggest that the compound binds effectively to the active sites of key enzymes involved in tumor growth .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Anticancer | Induces apoptosis; inhibits proliferation in various cancer cell lines |

| Mechanism Insights | Potential binding to key enzymes; modulation of signaling pathways |

Propiedades

IUPAC Name |

2-benzyl-4,5-dichloropyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O/c12-9-6-14-15(11(16)10(9)13)7-8-4-2-1-3-5-8/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHBQZQCDCTOFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C(=C(C=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352294 | |

| Record name | 2-benzyl-4,5-dichloropyridazin-3(2h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41933-33-9 | |

| Record name | 2-benzyl-4,5-dichloropyridazin-3(2h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzyl-4,5-dichloro-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.